2-Demethylspeciosine
Description
2-Demethylspeciosine (C21H23NO6), also referred to as speciocolchine, is a minor alkaloid isolated from Colchicum species. Structurally, it is characterized by the absence of a methyl group at position 2 of the colchicine skeleton, distinguishing it from its parent compound, colchicine . This demethylation alters its molecular interactions, particularly in biological systems such as microtubule dynamics. Partial synthesis of this compound and its diacetate derivative (compound 8) has been achieved to study its pharmacological properties, notably its antitubulin activity . While colchicine is a well-established inhibitor of tubulin polymerization, this compound exhibits markedly reduced potency, highlighting the critical role of methyl group positioning in bioactivity .
Properties
CAS No. |
111509-13-8 |
|---|---|
Molecular Formula |
C27H29NO6 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(7S)-2-hydroxy-7-[(2-hydroxyphenyl)methyl-methylamino]-1,3,10-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C27H29NO6/c1-28(15-17-7-5-6-8-21(17)29)20-11-9-16-13-24(33-3)26(31)27(34-4)25(16)18-10-12-23(32-2)22(30)14-19(18)20/h5-8,10,12-14,20,29,31H,9,11,15H2,1-4H3/t20-/m0/s1 |
InChI Key |
GIMKKBXYBJRFFI-FQEVSTJZSA-N |
SMILES |
CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC |
Isomeric SMILES |
CN(CC1=CC=CC=C1O)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC |
Canonical SMILES |
CN(CC1=CC=CC=C1O)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)O)OC |
Synonyms |
2-demethylspeciosine speciocholchine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
| Compound | Structural Modification | Key Feature |
|---|---|---|
| Colchicine | Reference compound | Methyl group at position 2 |
| This compound | Demethylation at position 2 | Lacks methyl group at position 2 |
| Diacetate 8 | Acetylation of hydroxyl groups | Increased lipophilicity vs. parent compound |
| N-Acetoacetyl-deacetylcolchicine | Acetoacetyl group at N-position | Retains colchicine-like activity |
These modifications influence solubility, binding affinity to tubulin, and metabolic stability .
Table 2: Antitubulin Activity of this compound and Analogues
Key Findings:
- N-Acetoacetyl-deacetylcolchicine demonstrates that modifications at the N-position (e.g., acetoacetyl substitution) preserve antitubulin efficacy, mimicking colchicine’s mechanism .
- This compound ’s reduced activity underscores the necessity of the methyl group at position 2 for optimal tubulin binding. Molecular docking studies suggest that demethylation disrupts hydrophobic interactions with tubulin’s β-subunit .
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